molecular formula C26H25FN4O2S B2757645 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide CAS No. 1242862-79-8

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No. B2757645
CAS RN: 1242862-79-8
M. Wt: 476.57
InChI Key: MBAVZCWNCHREFZ-UHFFFAOYSA-N
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Description

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O2S and its molecular weight is 476.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel compounds with a focus on improving solubility, potency, and selectivity for targeted biological pathways is a common theme in the development of new therapeutic agents. The work by Schroeder et al. (2009) highlights the discovery of potent and selective kinase inhibitors through modifications of pyridine and pyrimidine analogs, demonstrating the strategic chemical modifications to achieve desirable pharmacokinetic and pharmacodynamic profiles (Schroeder et al., 2009). Similarly, compounds based on the thieno[2,3-d]pyrimidine scaffold have been synthesized and explored for various biological activities, suggesting a broad applicability of this core structure in medicinal chemistry (Abd El-All et al., 2016).

Biological Activity and Potential Therapeutic Uses

Research on compounds structurally related to the specified molecule has demonstrated a wide range of biological activities. For instance, thieno[2,3-d]pyrimidine derivatives have shown promise as potent SARS-CoV 3C-like protease inhibitors, highlighting their potential in antiviral therapy (Abd El-All et al., 2016). This suggests that compounds with a similar chemical backbone might also exhibit significant antiviral properties. Furthermore, derivatives of pyrido[1,2-a]pyrimidine have been investigated for their analgesic properties, indicating the potential for pain management applications (Ukrainets et al., 2015).

properties

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O2S/c1-16-6-8-17(9-7-16)14-28-24(32)18-10-12-31(13-11-18)26-29-22-20(15-34-23(22)25(33)30-26)19-4-2-3-5-21(19)27/h2-9,15,18H,10-14H2,1H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAVZCWNCHREFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide

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